molecular formula C19H22ClN3O3 B13958254 {(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester

{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester

Cat. No.: B13958254
M. Wt: 375.8 g/mol
InChI Key: BFOYSXOCXBHWLI-AWEZNQCLSA-N
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Description

{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with a chloro group, an ethyl-carbamoyl group, and a benzyl ester moiety

Preparation Methods

The synthesis of {(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with 6-chloro-pyridin-3-ylmethylamine and ethyl isocyanate.

    Reaction Conditions: The initial step involves the reaction of 6-chloro-pyridin-3-ylmethylamine with ethyl isocyanate under controlled temperature and pressure conditions to form the intermediate ethyl-carbamoyl derivative.

    Esterification: The intermediate is then subjected to esterification with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to {(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester include:

    6-Chloro-pyridin-3-ylmethylamine: A precursor in the synthesis of the target compound.

    Ethyl isocyanate: Another precursor used in the synthesis.

    Benzyl carbamate: A structurally related compound with similar ester functionality.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[(6-chloropyridin-3-yl)methyl-ethylamino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C19H22ClN3O3/c1-3-23(12-16-9-10-17(20)21-11-16)18(24)14(2)22-19(25)26-13-15-7-5-4-6-8-15/h4-11,14H,3,12-13H2,1-2H3,(H,22,25)/t14-/m0/s1

InChI Key

BFOYSXOCXBHWLI-AWEZNQCLSA-N

Isomeric SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=O)C(C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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